2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Drug Metabolism Pharmacokinetics Analytical Reference Standards

Researchers quantifying phenazopyridine in human matrices face a critical gap: parent drug standards fail to represent the dominant 48.3% urinary metabolite, skewing pharmacokinetic data. 5-OH-PAP (CAS 86271-56-9) is the definitive analytical reference standard resolving this. - Directly targets the 5-hydroxy human metabolite, enabling accurate LC-MS/MS assay calibration for bioequivalence trials. - Addresses species divergence: human excretion (48.3% dose) vs. rat (6.5%), validating translational toxicology models. - Highly characterized with full spectroscopic data, suitable for ANDA/NDA impurity profiling and forensic confirmation.

Molecular Formula C11H11N5O
Molecular Weight 229.24 g/mol
CAS No. 86271-56-9
Cat. No. B023969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine
CAS86271-56-9
Synonyms2,6-diamino-5-hydroxy-3-(phenylazo)pyridine
5-hydroxyphenylazopyridine
5-OH-PAP
Molecular FormulaC11H11N5O
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O
InChIInChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14)
InChIKeyLVEXPFPMHBDKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine Overview


2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (CAS 86271-56-9), also designated 5-OH-PAP or 5-hydroxyphenylazopyridine, is a hydroxylated azo derivative of the 2,6-diaminopyridine class [1]. The compound is formally classified as a structural analog and metabolite of the urinary analgesic phenazopyridine, with the hydroxyl group introduced specifically at the 5-position of the pyridine ring [2]. Its molecular formula is C₁₁H₁₁N₅O with a molecular weight of 229.24 g/mol . This compound serves as the primary human urinary metabolite of phenazopyridine, accounting for approximately 48.3% of an administered dose in humans, and is essential for analytical method development, metabolite identification studies, and quality control in pharmaceutical applications [3].

Why 5-OH-PAP Cannot Be Substituted in Research


Generic substitution fails for 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine because the presence of the 5-hydroxy substituent fundamentally alters the compound's physicochemical properties, chromatographic behavior, and biological relevance relative to its parent compound phenazopyridine (CAS 94-78-0) and other phenylazopyridine analogs [1]. In humans, 5-OH-PAP constitutes the predominant urinary metabolite (48.3% of dose), while in rats it represents only 6.5% of the excreted dose, demonstrating marked species-dependent metabolic divergence that renders phenazopyridine unsuitable as a substitute in human metabolism studies [2]. Furthermore, the hydroxyl group introduces additional hydrogen-bonding capacity, increasing topological polar surface area and altering solubility profiles in DMSO and methanol, which directly impacts extraction efficiency, LC-MS/MS method development, and reference standard accuracy in pharmacokinetic assays .

5-OH-PAP Differentiation Evidence


Human vs Rat Urinary Excretion Profile

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-OH-PAP) exhibits pronounced species-dependent urinary excretion that distinguishes it from its parent compound phenazopyridine and other phenylazopyridine metabolites. In humans, 5-OH-PAP accounts for 48.3% of the total administered phenazopyridine dose excreted in urine, whereas in rats this same metabolite constitutes only 6.5% of the excreted dose [1]. This 7.4-fold species divergence is not observed for the parent compound, which is excreted unchanged at comparable levels across species (humans: 5.4%; rats: 6.1%) [2].

Drug Metabolism Pharmacokinetics Analytical Reference Standards

One-Step Vilsmeier Synthesis Protocol

A validated one-step synthesis protocol has been reported for 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine that achieves quantitative yield using adapted Vilsmeier conditions [1]. This synthetic route provides a defined, reproducible method distinct from traditional multi-step diazotization-coupling approaches typically employed for phenylazopyridine derivatives [2]. The product was comprehensively characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with full spectral data provided [3].

Synthetic Chemistry Process Optimization Analytical Characterization

Molecular Weight Shift vs Parent Compound

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine possesses a molecular weight of 229.24 g/mol (molecular formula C₁₁H₁₁N₅O), which differs from the parent compound phenazopyridine (molecular weight 213.24 g/mol; C₁₁H₁₁N₅) by 16 mass units, corresponding precisely to the addition of a hydroxyl group . This +16 Da mass shift is detectable by high-resolution mass spectrometry and enables unambiguous discrimination between the metabolite and the parent drug in LC-MS/MS assays [1].

Mass Spectrometry LC-MS/MS Method Development Metabolite Identification

5-OH-PAP Application Scenarios


Human Phenazopyridine PK and Metabolism

This compound is the definitive analytical reference standard for quantifying the primary human urinary metabolite of phenazopyridine. Based on the quantitative excretion data showing 48.3% of the administered dose appears as 5-OH-PAP in human urine [1], this compound is essential for developing and validating LC-MS/MS methods for human phenazopyridine pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring applications.

Preclinical Species Comparison Studies

The marked species divergence in 5-OH-PAP excretion (human: 48.3% vs. rat: 6.5% of dose) [2] makes this compound a critical tool for assessing the relevance of rodent models to human phenazopyridine metabolism. Laboratories conducting cross-species metabolism comparisons require this reference standard to accurately quantify species-specific metabolic pathways and evaluate the translational validity of preclinical toxicology findings.

Pharma QC and ANDA/NDA Submissions

As a highly characterized reference material with documented quantitative synthetic protocols and comprehensive spectroscopic characterization (¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman) [3], this compound is suitable for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for phenazopyridine-containing pharmaceutical products, as well as for impurity profiling and stability-indicating method validation in commercial production settings [4].

Forensic Toxicology & Urine Drug Screening

Given that 5-OH-PAP constitutes nearly half (48.3%) of the human urinary excretion profile following phenazopyridine administration [1], this reference standard is essential for forensic toxicology laboratories developing confirmatory LC-MS/MS assays for phenazopyridine exposure. The +16 Da mass shift relative to the parent compound provides unambiguous identification of phenazopyridine use in clinical and forensic urine drug screening programs.

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